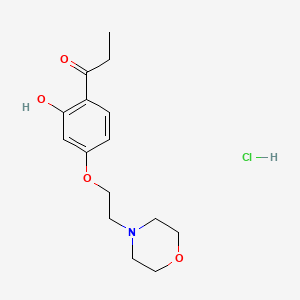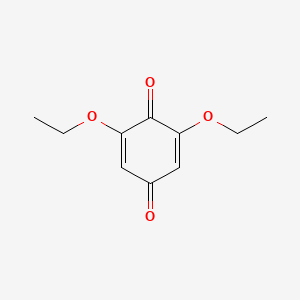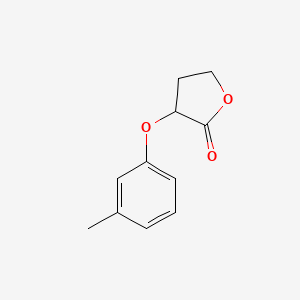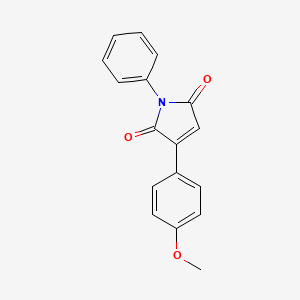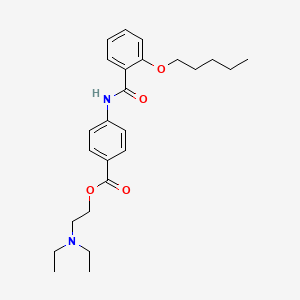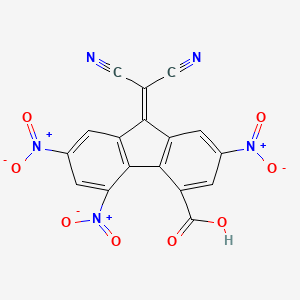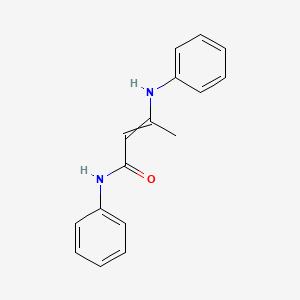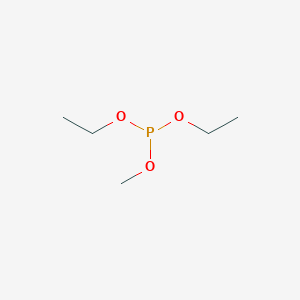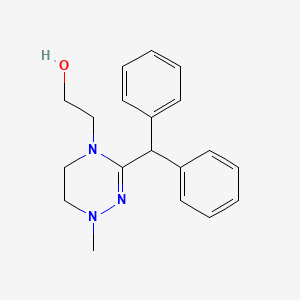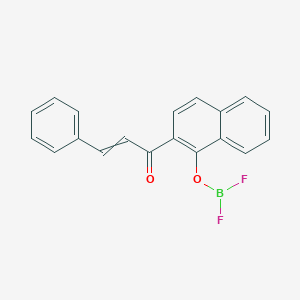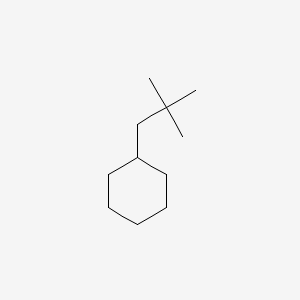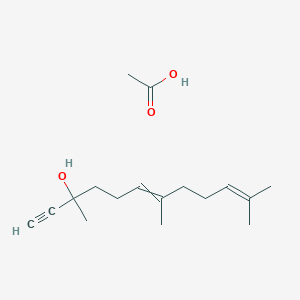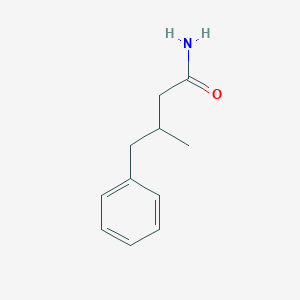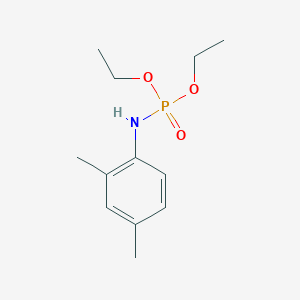
N-diethoxyphosphoryl-2,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-diethoxyphosphoryl-2,4-dimethylaniline is an organic compound that belongs to the class of arylamines It features a phosphoryl group attached to a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dimethylaniline and diethyl phosphorochloridate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: 2,4-dimethylaniline is dissolved in an appropriate solvent, such as dichloromethane. Diethyl phosphorochloridate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-diethoxyphosphoryl-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonium salt.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine or phosphonium salts.
Substitution: Substituted arylamines with various functional groups.
科学的研究の応用
N-diethoxyphosphoryl-2,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-diethoxyphosphoryl-2,4-dimethylaniline involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler analog without the phosphoryl group.
N,N-Diethyl-2,4-dimethylaniline: Similar structure but with ethyl groups instead of the phosphoryl group.
N,N-Dimethyl-4-nitrosoaniline: Contains a nitroso group instead of the phosphoryl group.
Uniqueness
N-diethoxyphosphoryl-2,4-dimethylaniline is unique due to the presence of the phosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications.
特性
CAS番号 |
22767-82-4 |
|---|---|
分子式 |
C12H20NO3P |
分子量 |
257.27 g/mol |
IUPAC名 |
N-diethoxyphosphoryl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)13-12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3,(H,13,14) |
InChIキー |
YSPBUSSFSXCIMR-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(NC1=C(C=C(C=C1)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


